molecular formula C8H8BrNO2 B6157220 2-(5-bromopyridin-3-yl)propanoic acid CAS No. 1375753-66-4

2-(5-bromopyridin-3-yl)propanoic acid

Cat. No. B6157220
CAS RN: 1375753-66-4
M. Wt: 230.1
InChI Key:
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Description

2-(5-bromopyridin-3-yl)propanoic acid, also known as 5-bromopyridine-3-carboxylic acid, is an organic compound that is widely used in scientific research. It is a colorless, crystalline solid with a melting point of 162-164°C. It is a versatile reagent used in the synthesis of various compounds, and its mechanism of action has been studied extensively in the laboratory.

Scientific Research Applications

2-(2-(5-bromopyridin-3-yl)propanoic acidin-3-yl)propanoic acid is used in a variety of scientific research applications. It is used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and biocides. It is also used in the synthesis of polymers, catalysts, and other materials. Furthermore, it is used in the synthesis of novel molecules and materials with interesting properties.

Mechanism of Action

2-(2-(5-bromopyridin-3-yl)propanoic acidin-3-yl)propanoic acid has been studied extensively in the laboratory. It is believed to act as an inhibitor of enzymes, specifically those involved in the synthesis of fatty acids and other lipids. It is believed to bind to the active sites of these enzymes, thus preventing them from catalyzing the desired reactions.
Biochemical and Physiological Effects
2-(2-(5-bromopyridin-3-yl)propanoic acidin-3-yl)propanoic acid has been studied for its biochemical and physiological effects. It has been found to inhibit the synthesis of fatty acids and other lipids, which can lead to changes in the composition of cell membranes. It has also been found to inhibit the activity of certain enzymes, which can lead to changes in the metabolism of cells.

Advantages and Limitations for Lab Experiments

2-(2-(5-bromopyridin-3-yl)propanoic acidin-3-yl)propanoic acid has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is its low cost and ease of synthesis. Additionally, it is highly soluble in water, which makes it easy to use in a variety of experiments. However, it is also highly toxic and should be handled with care.

Future Directions

There are a number of potential future directions for research involving 2-(2-(5-bromopyridin-3-yl)propanoic acidin-3-yl)propanoic acid. These include further exploration of its biochemical and physiological effects, development of new synthetic methods, and investigation of its potential applications in drug discovery and development. Additionally, it could be used in the synthesis of novel molecules and materials with interesting properties. Finally, it could be used as a tool to study the effects of environmental pollutants on living organisms.

Synthesis Methods

2-(2-(5-bromopyridin-3-yl)propanoic acidin-3-yl)propanoic acid can be synthesized from 2-(5-bromopyridin-3-yl)propanoic acidine and propanoic acid. The reaction is typically carried out in an aqueous solution of sodium hydroxide at a temperature of 60-80°C. The reaction is usually completed within 1-2 hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(5-bromopyridin-3-yl)propanoic acid involves the bromination of pyridine, followed by the reaction of the resulting 5-bromopyridine with propanoic acid.", "Starting Materials": [ "Pyridine", "Bromine", "Propanoic acid", "Sodium hydroxide", "Sulfuric acid", "Water", "Sodium bicarbonate", "Ethyl acetate" ], "Reaction": [ "Step 1: Bromination of pyridine", "Pyridine is dissolved in water and cooled to 0°C. Bromine is added dropwise to the solution with stirring. The reaction mixture is then stirred for 30 minutes at 0°C and then allowed to warm to room temperature. The resulting mixture is then extracted with ethyl acetate.", "Step 2: Preparation of 5-bromopyridine", "The ethyl acetate extract from step 1 is washed with water, dried over sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography to yield 5-bromopyridine.", "Step 3: Reaction of 5-bromopyridine with propanoic acid", "5-bromopyridine is dissolved in a mixture of propanoic acid and sulfuric acid. The resulting mixture is heated to reflux for several hours. After cooling, the reaction mixture is poured into water and the resulting precipitate is filtered and washed with water. The crude product is then recrystallized from a mixture of water and ethanol to yield 2-(5-bromopyridin-3-yl)propanoic acid." ] }

CAS RN

1375753-66-4

Molecular Formula

C8H8BrNO2

Molecular Weight

230.1

Purity

95

Origin of Product

United States

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